molecular formula C23H22N2O4S B2710727 2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-12-9

2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2710727
CAS No.: 922035-12-9
M. Wt: 422.5
InChI Key: NKBCEIUSTRGIIY-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepine core fused with a sulfonamide-bearing aromatic ring. The oxazepine core features a ketone group at position 11 and a methyl substituent at position 8, while the benzenesulfonamide moiety is substituted with methyl groups at positions 2, 4, and 5.

Properties

IUPAC Name

2,4,5-trimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-13-5-7-21-19(9-13)24-23(26)18-12-17(6-8-20(18)29-21)25-30(27,28)22-11-15(3)14(2)10-16(22)4/h5-12,25H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBCEIUSTRGIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes a sulfonamide group and a dibenzo[b,f][1,4]oxazepine moiety, which are crucial for its biological functions.

Biological Activity Overview

Numerous studies have investigated the biological activities of related compounds in the benzenesulfonamide family. The following sections detail specific findings related to anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:

  • Carrageenan-Induced Edema : In vivo studies demonstrated that certain benzenesulfonamides inhibited carrageenan-induced rat paw edema by approximately 94.69% within three hours post-administration. This suggests a potent anti-inflammatory effect that could be attributed to the inhibition of pro-inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of this compound class are notable:

  • Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that related compounds showed varying levels of antimicrobial activity against pathogens such as E. coli and S. aureus. For example:
    • Compound 4d displayed an MIC of 6.72 mg/mL against E. coli.
    • Compound 4h had an MIC of 6.63 mg/mL against S. aureus.
    • Compound 4a demonstrated significant activity against both P. aeruginosa and S. typhi with MICs around 6.67 mg/mL .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • In a controlled study involving rats, administration of benzenesulfonamide derivatives resulted in significant reductions in inflammation markers compared to control groups. This was measured using paw volume and histological examination of tissue samples.
  • Case Study on Antimicrobial Efficacy :
    • A comparative analysis was conducted on various benzenesulfonamide derivatives against clinical isolates of bacteria. The study highlighted the effectiveness of certain compounds in inhibiting bacterial growth and suggested potential applications in treating bacterial infections.

Research Findings Summary Table

Activity Type Compound MIC (mg/mL) Effectiveness (%)
Anti-inflammatoryCompound 4aN/A94.69% (3h post-dose)
AntimicrobialCompound 4d6.72Effective against E. coli
AntimicrobialCompound 4h6.63Effective against S. aureus
AntimicrobialCompound 4a6.67Effective against P. aeruginosa

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Heterocycle Position 8 Substituent Sulfonamide/Benzamide Group Notable Features
Target Compound Oxazepine Methyl 2,4,5-Trimethylbenzenesulfonamide Balanced steric bulk, asymmetric substitution
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide Oxazepine 8,10-Dimethyl 2,4,6-Trimethylbenzenesulfonamide Symmetric substitution, increased steric hindrance
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine Methyl 4-(Trifluoromethyl)benzamide Electron-withdrawing group, enhanced lipophilicity
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Thiazepine Ethyl Methoxybenzyl carboxylate Sulfur-containing core, ester functional group

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